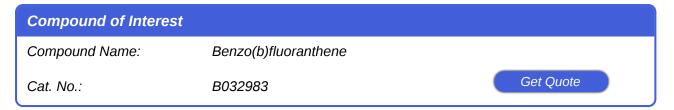


Toxicological profile of Benzo(b)fluoranthene

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An In-depth Technical Guide on the Toxicological Profile of **Benzo(b)fluoranthene**

Introduction

Benzo(b)fluoranthene (B[b]F) is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.[1][2] It is not produced commercially but is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and garbage.[3][4][5][6] Consequently, human exposure occurs through the inhalation of polluted air and cigarette smoke, as well as the ingestion of contaminated food and water.[4][7] B[b]F is frequently found in complex mixtures like coal tar, coke oven emissions, and petroleum products.[8][9]

Classified as a probable human carcinogen by several regulatory agencies, B[b]F's toxicity is a significant concern for human health.[8][10][11] This technical guide provides a comprehensive overview of the toxicological profile of **Benzo(b)fluoranthene**, detailing its metabolism, mechanism of action, genotoxicity, carcinogenicity, and other adverse effects. It is intended for researchers, toxicologists, and drug development professionals requiring detailed technical information on this compound.

Physicochemical Properties



Property	Value
CAS Number	205-99-2[7]
Molecular Formula	C20H12[1]
Molecular Weight	252.31 g/mol [1]
Appearance	Colorless, needle-shaped solid[8]
Solubility	Very low in water; soluble in organic solvents[6]

Toxicology

Metabolism and Mechanism of Action

The toxicity of B[b]F, like many PAHs, is dependent on its metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[5]

3.1.1 Metabolic Activation

The metabolism of B[b]F has been investigated in vitro using rat liver preparations.[12][13][14] The process involves the following key steps:

- Oxidation: CYP enzymes (notably CYP1A1 and CYP1B1) oxidize B[b]F to form various epoxide intermediates and phenols. Major identified metabolites include 5- and 6-hydroxybenzo[b]fluoranthene and 4- or 7-hydroxybenzo[b]fluoranthene.[12][13]
- Hydration: Epoxide hydrolase converts the reactive epoxides into dihydrodiols. The principal dihydrodiol metabolite identified is trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene. [12][13]
- Secondary Oxidation: The dihydrodiols are further oxidized by CYP enzymes to form highly reactive diol epoxides. While the bay region trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene is considered a likely precursor to the ultimate carcinogen, direct evidence for its formation was not found in early in vitro studies.[12][13] However, in vivo studies have identified the major DNA adduct as being derived from a phenolic diol epoxide, specifically trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F.[15][16]





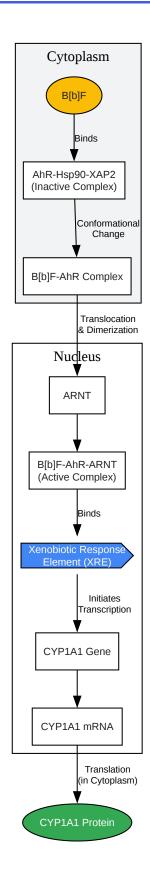
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Metabolic activation of **Benzo(b)fluoranthene** to a DNA-reactive epoxide.

3.1.2 Aryl Hydrocarbon Receptor (AhR) Signaling

B[b]F can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [17] This binding initiates a signaling cascade that upregulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. While this is a detoxification pathway, it also paradoxically enhances the metabolic activation of B[b]F to its carcinogenic form. Studies have shown B[b]F to be an AhR inducer, though its potency varies compared to other PAHs. [17]





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Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by B[b]F.



3.1.3 DNA Adduct Formation

The ultimate carcinogenic metabolites, particularly diol epoxides, are electrophilic and can covalently bind to nucleophilic sites on DNA, forming bulky DNA adducts.[4] The major adduct formed by B[b]F has been identified as arising from its binding to the exocyclic amino group of guanine.[15][16] Specifically, trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F-deoxyguanosine is the predominant adduct found in mouse lung tissue following B[b]F exposure.[16][18] These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Genotoxicity

B[b]F is a well-documented genotoxic agent, capable of inducing both gene mutations and chromosomal damage.

3.2.1 Mutagenicity

B[b]F is mutagenic in the Salmonella typhimurium (Ames) test in the presence of a metabolic activation system (S9 mix).[7] In mammalian systems, studies using error-corrected Duplex Sequencing in MutaMouse models have shown that B[b]F induces dose-dependent increases in mutation frequencies in both bone marrow and liver.[3][5] The predominant type of mutation observed is a C:G>A:T transversion, followed by C:G>T:A and C:G>G:C mutations, indicating that B[b]F metabolites primarily target guanine and cytosine residues.[3][5] This mutational signature is consistent with that found in human cancers associated with tobacco exposure.[3]

3.2.2 Clastogenicity

Evidence for the clastogenic (chromosome-damaging) potential of B[b]F comes from in vivo studies. A 28-day oral exposure in mice resulted in robust, dose-dependent increases in the frequency of micronuclei in peripheral blood erythrocytes, which is an indicator of chromosomal damage.[3][5][19] In another study, B[b]F was reported to induce sister chromatid exchanges (SCEs) in the bone-marrow cells of hamsters and rats treated in vivo.[7][20]

| Genotoxicity Data for **Benzo(b)fluoranthene** | | :--- | :--- | | Endpoint | System/Model | Result | Reference | | Gene Mutation | Salmonella typhimurium (Ames Test) | Positive (with metabolic activation) |[7] | | Gene Mutation | MutaMouse (Bone Marrow, Liver) | Dose-dependent increase in mutation frequency |[3][5] | | Predominant Mutation | MutaMouse | C:G>A:T transversions |[3]



[5] | | Chromosome Damage | Mouse Peripheral Blood | Dose-dependent increase in micronuclei |[3][5][19] | | Chromosome Damage | Hamster Bone Marrow | Induced sister chromatid exchanges |[7] | | Chromosome Damage | Rat Peripheral Blood Lymphocytes | Induced sister chromatid exchanges |[20] |

Carcinogenicity

B[b]F is classified as a probable or possible human carcinogen by major health organizations. The International Agency for Research on Cancer (IARC) classifies it in Group 2B ("possibly carcinogenic to humans"), and the U.S. Environmental Protection Agency (EPA) has determined it to be a probable human carcinogen.[7][10][11] This is based on sufficient evidence of carcinogenicity in experimental animals.[7]

3.3.1 Animal Studies

Animal bioassays have demonstrated the carcinogenic activity of B[b]F in multiple tissues.

- Skin Carcinogenesis: Repeated topical application (skin painting) in mice has been shown to produce malignant skin tumors.[4][9] B[b]F also acts as an initiator of skin carcinogenesis.[9]
- Lung Carcinogenesis: In strain A/J mice, a model sensitive to lung tumor induction, intraperitoneal (i.p.) injection of B[b]F caused a significant, dose-related increase in the number of lung adenomas.[15][16]
- Sarcomas: Subcutaneous injections in mice have been shown to produce local sarcomas.

| Carcinogenicity Data in Mice | | :--- | :--- | | Study Type | Strain/Sex | Route | Dose | Tumor Type | Incidence/Response | Reference | | Lung Adenoma | Strain A/J | i.p. | 200 mg/kg | Lung Adenoma | 6.95 adenomas/mouse (100% incidence) |[15][16] | | Lung Adenoma | Strain A/J | i.p. | Vehicle Control | Lung Adenoma | 0.60 adenomas/mouse (55% incidence) |[15][16] | | Skin Tumor | Mouse | Dermal | - | Skin Tumors | Produced malignant tumors |[4][9] | | Sarcoma | Mouse | s.c. | - | Sarcoma | Produced local sarcomas |[9] |

3.3.2 Human Data

No specific epidemiological studies linking only B[b]F exposure to cancer in humans are available.[9] However, B[b]F is a major component of complex mixtures known to be



carcinogenic to humans, such as coal tar, soot, and tobacco smoke, which are associated with an increased risk of lung, skin, and other cancers.[9]

Other Toxic Effects

3.4.1 Oxidative Stress and Apoptosis

Recent in vitro studies have elucidated other mechanisms of B[b]F toxicity.

- In human airway epithelial cells (BEAS-2B and 16HBE), B[b]F exposure (10-40 μM) inhibited cell growth, induced S-phase cell cycle arrest, and caused apoptosis.[21] The mechanism was shown to involve the promotion of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and interference with regulators of the mitochondrial disruption pathway.[21]
- Similarly, in mouse brain microvascular endothelial cells (bEnd.3), B[b]F inhibited proliferation, induced apoptosis, increased ROS levels, and decreased the expression of blood-brain barrier markers, suggesting potential neurotoxicity.[22]

3.4.2 Reproductive and Developmental Toxicity

The effects of B[b]F on the reproductive system are an emerging area of concern.

One study found that B[b]F exposure impaired mouse oocyte maturation.[2] While it did not
prevent the completion of meiosis, it caused chromosome misalignment and mitochondrial
dysfunction. The proposed mechanism involves the activation of the AMPK pathway, leading
to DNA damage and apoptosis.[2]

Experimental Protocols Strain A/J Mouse Lung Adenoma Assay

This protocol is a widely used short-term in vivo bioassay for assessing the carcinogenic potential of PAHs.

 Animal Model: Strain A/J mice, which are highly susceptible to chemically induced lung tumors.



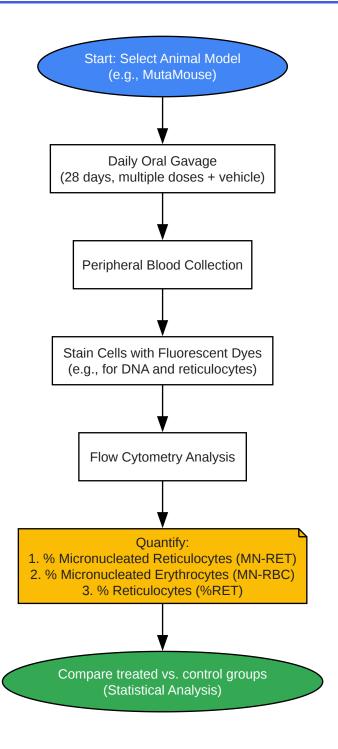
- Administration: Test compound (B[b]F) is dissolved in a vehicle such as tricaprylin or corn oil.
 Mice are administered the compound via intraperitoneal (i.p.) injection at various dose levels (e.g., 0, 10, 50, 100, 200 mg/kg body weight).[15][16] A vehicle control group receives only the solvent.
- Duration: The study duration is typically 6-8 months, after which the animals are euthanized. [15]
- Endpoint Analysis: The lungs are removed, and the surface is examined for visible adenomas. The number of tumors per mouse and the percentage of mice with tumors (tumor incidence) are calculated and compared between treated and control groups.
- Molecular Analysis: Tumors can be excised for further analysis, such as examining mutations in key oncogenes like Ki-ras.[15][16]

In Vivo Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus.

- Animal Model: MutaMouse or other appropriate rodent strain.
- Administration: B[b]F is dissolved in a vehicle (e.g., olive oil) and administered for a set period, such as 28 consecutive days via oral gavage, at multiple dose levels.[5][23]
- Sample Collection: Peripheral blood is collected at the end of the exposure period.
- Analysis: The frequency of micronucleated reticulocytes (MN-RET) and micronucleated erythrocytes (MN-RBC) is determined using flow cytometry. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates clastogenic activity.[5]
 The percentage of reticulocytes (%RET) can also be measured as an indicator of bone marrow toxicity.[5]





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References

- 1. Benzo(B)Fluoranthene | C20H12 | CID 9153 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo[b]fluoranthene Impairs Mouse Oocyte Maturation via Inducing the Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fact sheet: Benzo fluoranthene Guidance and Orientation for the Selection of Technologies Contaminated sites Pollution and waste management Environment and natural resources Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. Benzo[b]fluoranthene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 8. nj.gov [nj.gov]
- 9. Benzo(b)Fluoranthene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 10. PUBLIC HEALTH STATEMENT Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. Identification of metabolites of benzo[b]fluoranthene PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]



- 21. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzo[b]fluoranthene (B[b]F) affects apoptosis, oxidative stress, mitochondrial membrane potential and expressions of blood-brain barrier markers in microvascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
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